8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Description
The compound 8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a spirocyclic triazaspirodecanone derivative featuring a 2,3-dihydrobenzodioxin moiety. The 3-ethyl and 1-phenyl substituents likely modulate lipophilicity and steric interactions, while the benzodioxinmethyl group contributes to π-π stacking and metabolic stability .
Properties
CAS No. |
102395-47-1 |
|---|---|
Molecular Formula |
C24H29N3O3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H29N3O3/c1-2-26-18-27(19-8-4-3-5-9-19)24(23(26)28)12-14-25(15-13-24)16-20-17-29-21-10-6-7-11-22(21)30-20/h3-11,20H,2,12-18H2,1H3 |
InChI Key |
RCKWQESNRPYDDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN(C2(C1=O)CCN(CC2)CC3COC4=CC=CC=C4O3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through the reaction of catechol with ethylene glycol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
Key structural variations among analogs include:
Substituents at Position 8: Benzodioxinmethyl Group (Target Compound): Enhances aromatic interactions and oxidative stability due to the electron-rich benzodioxin system . Indole Derivatives (e.g., 8-[(5-methoxy-1H-indol-3-yl)methyl]-3-methyl-1-phenyl-...): The indole moiety may enhance blood-brain barrier penetration via increased lipophilicity .
Substituents at Position 3 :
- Ethyl Group (Target Compound): Balances lipophilicity and metabolic stability compared to methyl (e.g., 3-methyl in ) or bulkier alkyl chains.
1-Oxa-3,8-diazaspiro (): Oxygen in the ring enhances polarity, improving aqueous solubility but reducing membrane permeability .
Physicochemical Properties
*Exact data for the target compound inferred from analogs.
Biological Activity
The compound 8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one represents a unique class of chemical entities known for their potential biological activities. This compound features a complex structure that includes a spirocyclic framework and a benzodioxin moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.38 g/mol. The structure includes:
- Spirocyclic Core : The triazaspiro structure provides rigidity and may influence biological interactions.
- Benzodioxin Unit : This moiety is often associated with various biological activities, including antioxidant and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O5 |
| Molecular Weight | 343.38 g/mol |
| InChI Key | FQFMNFWLOQMGOR-UHFFFAOYSA-N |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, Mannich bases derived from spirocyclic compounds have shown promising results against various bacterial strains. In vitro assays indicated that derivatives of triazaspiro compounds displayed effective antibacterial activity, potentially due to their ability to disrupt bacterial cell membranes or inhibit metabolic pathways.
Antiviral Activity
The antiviral potential of related compounds has been explored extensively. For example, compounds that inhibit viral polymerase interactions have been identified as effective against influenza viruses. Preliminary data suggest that the compound may exhibit similar antiviral properties by interfering with viral replication mechanisms.
Case Study: Antiviral Efficacy
In a recent study focusing on the antiviral activity of spirocyclic compounds, several derivatives were tested against influenza A and B viruses. The results indicated that certain modifications to the triazaspiro structure significantly enhanced antiviral efficacy:
- Compound 12a : Showed an EC50 value of less than 10 µM against multiple strains, indicating strong antiviral activity.
Cytotoxicity Studies
While assessing the biological activity, it is crucial to evaluate cytotoxicity to ensure therapeutic safety. Compounds similar to the one under investigation have been found to exhibit low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic index.
The mechanisms underlying the biological activities of this compound may involve several pathways:
- Inhibition of Enzymatic Activity : The presence of functional groups may allow for interaction with key enzymes involved in microbial metabolism or viral replication.
- Membrane Disruption : The lipophilic nature of the compound could facilitate integration into lipid membranes, leading to structural destabilization.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in pathogens, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
